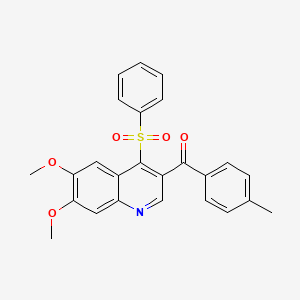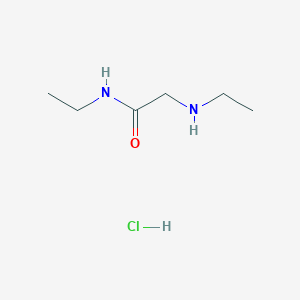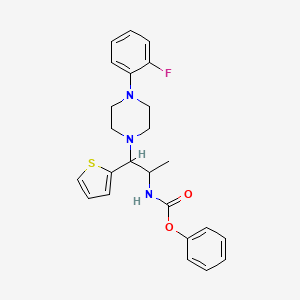
(6,7-Dimethoxy-4-(phenylsulfonyl)quinolin-3-yl)(p-tolyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives, including “(6,7-Dimethoxy-4-(phenylsulfonyl)quinolin-3-yl)(p-tolyl)methanone”, is a topic of interest in medicinal chemistry research . Chemical modification of quinoline is one of the commonest approaches used in drug discovery .Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a nitrogen-containing bicyclic compound . The specific structure of “(6,7-Dimethoxy-4-(phenylsulfonyl)quinolin-3-yl)(p-tolyl)methanone” is not explicitly mentioned in the available resources.Aplicaciones Científicas De Investigación
Antineoplastic Agents
(6,7-Dimethoxy-4-(phenylsulfonyl)quinolin-3-yl)(p-tolyl)methanone: and its derivatives have shown promise as antineoplastic agents. These compounds are being studied for their ability to inhibit the growth of cancer cells. The structural variation from natural product prototypes, like podophyllotoxin, to synthetic analogs has led to the development of anticancer drugs such as etoposide and teniposide .
Antiviral Applications
The compound’s structural analogs are also being explored for their antiviral properties. Given the importance of podophyllotoxin in traditional medicine and its use as a starting point for antiviral drug development, these derivatives could play a significant role in the treatment of viral infections .
Apoptosis Induction
Research indicates that these molecules can induce apoptosis in cancer cells. This is crucial for the development of therapies that specifically target cancer cells for destruction without harming healthy cells .
Lipid Peroxidation Studies
The derivatives of (6,7-Dimethoxy-4-(phenylsulfonyl)quinolin-3-yl)(p-tolyl)methanone have been used in studies to measure lipid peroxidation. This process is a key indicator of oxidative stress in cells and can be used to assess the potential cytotoxicity of compounds .
Protein Interaction Analysis
Using computational docking studies, researchers have found that these compounds interact with proteins involved in the Bcl-xL mediated pathway. This interaction is significant for understanding how the compounds might regulate cell death and survival .
Synthesis of Novel Derivatives
The compound serves as a precursor for the synthesis of novel derivatives with potential therapeutic applications. Modifications of the A and E cyclolignan-rings have led to the creation of new compounds with enhanced biological activity .
Mecanismo De Acción
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The specific mechanism of action for “(6,7-Dimethoxy-4-(phenylsulfonyl)quinolin-3-yl)(p-tolyl)methanone” is not detailed in the available resources.
Safety and Hazards
The safety and hazards associated with “(6,7-Dimethoxy-4-(phenylsulfonyl)quinolin-3-yl)(p-tolyl)methanone” are not detailed in the available resources. It’s important to note that this product is not intended for human or veterinary use and is for research use only.
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(benzenesulfonyl)-6,7-dimethoxyquinolin-3-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5S/c1-16-9-11-17(12-10-16)24(27)20-15-26-21-14-23(31-3)22(30-2)13-19(21)25(20)32(28,29)18-7-5-4-6-8-18/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMUUMWOYJMYGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-Dimethoxy-4-(phenylsulfonyl)quinolin-3-yl)(p-tolyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2862255.png)
![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2862256.png)
![2-(4-acetamidophenyl)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)acetamide](/img/structure/B2862258.png)
![N-cyano-4-fluoro-N-[3-(propan-2-yloxy)propyl]aniline](/img/structure/B2862261.png)
![4-benzyl-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2862267.png)
![Ethyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2862268.png)



![ethyl 2-(5-oxo-1,4-thiazepane-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2862272.png)



![5-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B2862278.png)